Malvidin-3-galactosid

Übersicht

Beschreibung

Malvidin 3-galactoside is an anthocyanin, a type of flavonoid pigment found in various plants. It is responsible for the magenta and dark red colors in flowers such as Primula polyanthus . Anthocyanins like malvidin 3-galactoside are known for their antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities .

Wissenschaftliche Forschungsanwendungen

Malvidin 3-galactoside has a wide range of scientific research applications:

Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.

Biology: Studied for its role in plant pigmentation and its effects on plant physiology.

Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties. .

Industry: Utilized in the food industry as a natural colorant and in cosmetics for its pigmentation properties.

Wirkmechanismus

Target of Action

Malvidin 3-galactoside, also known as Malvidin-3-O-galactoside chloride, is an anthocyanin monomer that primarily targets hepatocellular carcinoma (HCC) cells . It has been shown to induce cell cycle arrest and apoptosis in these cells . Additionally, it inhibits the production and accumulation of reactive oxygen species (ROS) .

Mode of Action

Malvidin 3-galactoside interacts with its targets by inducing cell cycle arrest and apoptosis . It also inhibits the production and accumulation of ROS . This compound has been shown to have anti-tumor function . It can also inhibit tumor necrosis factor-alpha (TNF-α) induced monocyte chemoattractant protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1) in a concentration-dependent manner at both protein and mRNA levels .

Biochemical Pathways

The action of Malvidin 3-galactoside affects several biochemical pathways. It induces cell cycle arrest and apoptosis in HCC cells, which are key processes in the regulation of cell growth and survival . It also inhibits the production and accumulation of ROS, which are involved in various cellular processes including cell signaling and homeostasis . Furthermore, it can reduce the degradation of IκBα and block the nuclear translocation of p65, indicating that its anti-inflammatory mechanism is mediated by the nuclear factor-kappa B (NF-κB) pathway .

Pharmacokinetics

It is known that the glycosylation of malvidin significantly reduces the anti-inflammatory activity of these derivatives compared to the aglycone form .

Result of Action

The action of Malvidin 3-galactoside results in several molecular and cellular effects. It induces cell cycle arrest and apoptosis in HCC cells , inhibits the production and accumulation of ROS , and has anti-tumor function . It also has anti-inflammatory effects, as it can inhibit TNF-α induced MCP-1, ICAM-1, and VCAM-1 .

Action Environment

The action, efficacy, and stability of Malvidin 3-galactoside can be influenced by various environmental factors. For instance, it has been shown that the compound’s anti-inflammatory mechanism is mediated by the NF-κB pathway , which can be influenced by various environmental factors such as oxidative stress and inflammation.

Biochemische Analyse

Biochemical Properties

Malvidin 3-galactoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is influenced by the molecular mechanisms related to the expression and modulation of critical genes .

Cellular Effects

Malvidin 3-galactoside has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Malvidin 3-galactoside is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Malvidin 3-galactoside is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Malvidin 3-galactoside can be synthesized through the glycosylation of malvidin with galactose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include a controlled temperature and pH to ensure the stability of the anthocyanin structure .

Industrial Production Methods: Industrial production of malvidin 3-galactoside involves the extraction from natural sources such as red grapes and certain flowers. The extraction process includes steps like maceration, filtration, and purification to isolate the anthocyanin. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Malvidin 3-galactoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert the anthocyanin to its colorless leucoanthocyanin form.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like acetic anhydride for acetylation.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Leucoanthocyanins.

Substitution: Acetylated or methylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Malvidin 3-galactoside is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

Malvidin 3-glucoside: Another glycosylated form of malvidin, commonly found in red grapes and wine.

Delphinidin 3-galactoside: Similar in structure but with different hydroxylation patterns, leading to distinct color properties.

Cyanidin 3-galactoside: Another anthocyanin with a different aglycone structure, resulting in varying biological activities.

Malvidin 3-galactoside stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

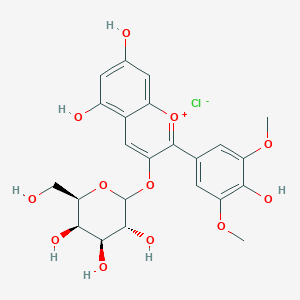

IUPAC Name |

2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUQTDZNOHRWLI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malvidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30113-37-2 | |

| Record name | Malvidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Malvidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.